molecular formula C21H25Cl2N5O3S2 B610100 PI3KD/V-IN-01 CAS No. 1807551-44-5

PI3KD/V-IN-01

Katalognummer B610100
CAS-Nummer: 1807551-44-5
Molekulargewicht: 530.48
InChI-Schlüssel: VTZJKFKNWRSSPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PI3KD/V-IN-01 is a highly potent ATP-competitive PI3Kδ/Vps34 dual inhibitor. In cells, PI3KD/V-IN-01 showed 30-300 fold selectivity between PI3Kδ and other class I PI3K isoforms. PI3KD/V-IN-01 exhibited better anti-proliferative activity against AML, CLL and Burkitt lymphoma cell lines than known selective PI3Kδ and Vps34 inhibitors.

Wissenschaftliche Forschungsanwendungen

Role in Angiogenesis and Vascular Endothelial Growth Factor Expression

PI3KD/V-IN-01, as a PI3K inhibitor, plays a significant role in angiogenesis. PI3K signaling is crucial in this process, as evidenced by research showing that the overexpression of activated PI3K or Akt can induce angiogenesis. This angiogenic effect is characterized by the sprouting of new blood vessels and enlargement of existing vessels. Additionally, PI3K signaling regulates the expression of vascular endothelial growth factor (VEGF), a critical factor in angiogenesis. Elevated VEGF mRNA levels have been observed in cells expressing activated PI3K or Akt, linking PI3K signaling directly to VEGF-mediated angiogenic processes (Jiang, Zheng, Aoki, & Vogt, 2000).

Inhibition of PI3Kδ in B-Cell Malignancies

PI3KD/V-IN-01 has shown effectiveness in inhibiting PI3Kδ, which is overexpressed in B-cell-related malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). This selective inhibition leads to anti-proliferative effects against various B-cell cancer cell lines and induces apoptosis and autophagy in these cells. The inhibitor also demonstrates effectiveness against primary cells from CLL and AML patients, suggesting its potential as a therapeutic agent in B-cell malignancies (Liu et al., 2016).

Combined Inhibition of PI3Kδ and Vps34

The dual inhibition of PI3Kδ and Vps34 by PI3KD/V-IN-01 enhances its anti-proliferative activity compared to selective inhibitors of either target alone. This dual inhibitor shows significantly better efficacy against AML, CLL, and Burkitt lymphoma cell lines. It is also more effective in AML cell-inoculated xenograft mouse models, indicating that simultaneous targeting of PI3Kδ and Vps34 can improve anti-tumor efficacy (Liu et al., 2016).

Implications in Melanoma Cell Vasculogenic Mimicry

PI3KD/V-IN-01, through its inhibition of PI3K, plays a role in disrupting vasculogenic mimicry (VM) in aggressive melanoma cells. PI3K regulates membrane type 1 matrix metalloproteinase (MT1-MMP) and MMP-2 activity, which are critical in the formation of vasculogenic-like networks in melanoma. Inhibiting PI3K leads to decreased activity of these MMPs, thus impacting the remodeling of the tumor cell microenvironment and potentially interfering with VM processes in melanoma (Hess, Seftor, Seftor, & Hendrix, 2003).

Eigenschaften

CAS-Nummer

1807551-44-5

Produktname

PI3KD/V-IN-01

Molekularformel

C21H25Cl2N5O3S2

Molekulargewicht

530.48

IUPAC-Name

2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride

InChI

InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H

InChI-Schlüssel

VTZJKFKNWRSSPL-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI3KD/V-IN-01
Reactant of Route 2
PI3KD/V-IN-01
Reactant of Route 3
Reactant of Route 3
PI3KD/V-IN-01
Reactant of Route 4
PI3KD/V-IN-01
Reactant of Route 5
Reactant of Route 5
PI3KD/V-IN-01
Reactant of Route 6
PI3KD/V-IN-01

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.